![molecular formula C17H16N2O6 B11709595 2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycylglycinate](/img/structure/B11709595.png)
2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycylglycinate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
The synthesis of 2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycylglycinate typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycylglycinate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used. Common reagents include halogens, acids, and bases.
Hydrolysis: This reaction can break down the compound into its constituent parts, typically using acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycylglycinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions, protein binding, and cellular processes.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycylglycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)glycylglycinate can be compared to other similar compounds, such as:
2-oxo-2-phenylethyl phenylacetate: This compound shares a similar core structure but differs in its functional groups and reactivity.
2-oxo-2-phenylethyl N-(furan-2-ylcarbonyl)phenylalaninate: Another related compound with variations in the amino acid derivative.
Eigenschaften
Molekularformel |
C17H16N2O6 |
---|---|
Molekulargewicht |
344.32 g/mol |
IUPAC-Name |
phenacyl 2-[[2-(furan-2-carbonylamino)acetyl]amino]acetate |
InChI |
InChI=1S/C17H16N2O6/c20-13(12-5-2-1-3-6-12)11-25-16(22)10-18-15(21)9-19-17(23)14-7-4-8-24-14/h1-8H,9-11H2,(H,18,21)(H,19,23) |
InChI-Schlüssel |
IRFDASCXFZVEPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)CNC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.